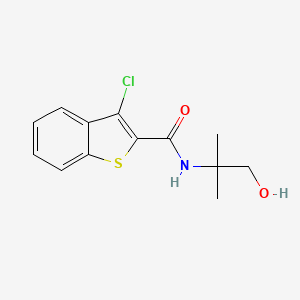

![molecular formula C20H23NO4 B5555252 3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to "3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide" involves intricate procedures that result in the formation of E and Z isomers. For example, the synthesis, separation, and crystal structure determination of E and Z isomers of a structurally similar compound have been reported, showcasing the complexity and precision required in organic synthesis processes (Chenna et al., 2008).

Molecular Structure Analysis

The detailed molecular structure of these compounds is elucidated through X-ray crystallography, revealing precise geometric configurations and crystalline forms. The E and Z isomers display unique crystalline structures, highlighting the importance of stereochemistry in the physical properties and potential reactivity of these compounds (Shinkre et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives are diverse and can lead to various products depending on the reaction conditions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with toluene in the presence of titanium tetrachloride yields different products, demonstrating the reactive versatility of acrylamide derivatives (Hirotani & Zen, 1994).

Physical Properties Analysis

The physical properties, such as solubility and thermoresponsive behavior, of polymers derived from (meth)acrylamides have been studied, offering insights into how structural variations impact material properties. These studies are essential for understanding the potential applications of these compounds in various fields (Chua et al., 2012).

Chemical Properties Analysis

Acrylamide derivatives exhibit a wide range of chemical properties, including reactivity towards different types of chemical reactions such as polymerization and copolymerization. The synthesis and polymerization of novel functional acrylamides, for example, demonstrate the potential for creating materials with specific characteristics (Ling et al., 1999).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Research involving acrylamide derivatives often focuses on their synthesis and the exploration of their structural properties. For instance, the study of E and Z isomers of similar acrylamide compounds has provided valuable insights into their separation and crystal structure determination using X-ray crystallography. This research is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in material science and drug design (Chenna et al., 2008).

Polymer Science Applications

Acrylamide derivatives are widely used in the synthesis of polymers. These polymers exhibit diverse properties such as thermoresponsiveness, which can be tuned for specific applications including drug delivery systems and biocompatible materials. For example, the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] have been studied for their biocompatibility and potential as PEG analogues, highlighting their significance in developing advanced materials with specific functionalities (Chua et al., 2012).

Catalytic Applications

Some acrylamide derivatives serve as ligands in catalysis, facilitating important chemical transformations. For example, nickel-catalyzed copolymerization of ethylene and alkyl acrylates has been achieved using complexes with acrylamide derivatives, leading to the production of high molecular weight copolymers. This research is essential for the chemical industry, where such catalysts are used to produce polymers with specific characteristics (Xin et al., 2017).

Biomedical Research

In the biomedical field, acrylamide derivatives have been explored for their therapeutic potential. Studies have investigated the effects of certain acrylamide derivatives on disease models, such as Parkinson's disease in mice, suggesting their potential application in developing new therapeutic agents (Yu et al., 2013).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This research has implications for the maintenance of industrial equipment and infrastructure, demonstrating the versatility of acrylamide derivatives in applications beyond the laboratory (Abu-Rayyan et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-7-4-15(5-8-17)12-13-21-20(22)11-6-16-14-18(24-2)9-10-19(16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVKFLAAIIKSD-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)